1-Naphthyl alpha-D-mannopyranoside

描述

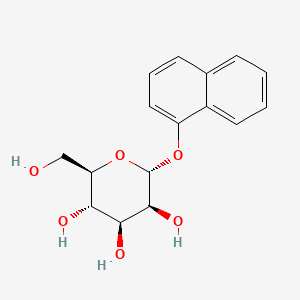

1-Naphthyl alpha-D-mannopyranoside (C₁₆H₁₈O₆, MW 306.31 g/mol) is a synthetic glycoside derivative where a 1-naphthyl group is linked to the anomeric carbon of α-D-mannopyranose. This compound serves as a critical tool in biochemistry and pharmaceutical research, primarily utilized as:

- A derivatization reagent for HPLC analysis of amines and amino acids, enhancing detection sensitivity .

- A probe for studying carbohydrate-protein interactions, particularly in biological systems involving mannose-binding lectins or enzymes .

- A substrate in enzyme-based assays to investigate mannose metabolism pathways .

Its structural stability under normal conditions and solubility in organic solvents (e.g., DMSO, methanol) make it suitable for diverse experimental setups.

属性

CAS 编号 |

83833-13-0 |

|---|---|

分子式 |

C16H18O6 |

分子量 |

306.31 g/mol |

IUPAC 名称 |

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol |

InChI |

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13-,14+,15+,16+/m1/s1 |

InChI 键 |

CVAOQMBKGUKOIZ-OWYFMNJBSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O |

手性 SMILES |

C1=CC=C2C(=C1)C=CC=C2O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

规范 SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O |

其他CAS编号 |

83833-13-0 |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-naphthyl alpha-D-mannopyranoside but exhibit distinct properties and applications:

6-Bromo-2-naphthyl alpha-D-mannopyranoside

- Molecular Formula : C₁₆H₁₅BrO₆ (MW 405.2 g/mol)

- Physical Properties : White to off-white solid, melting point 215–217°C, sparingly soluble in water but soluble in organic solvents .

- Applications: Used in targeted studies of glycosylation disorders due to its stability and modified reactivity .

1-Naphthyl beta-D-glucopyranoside

- Molecular Formula : C₁₆H₁₈O₆ (MW 306.31 g/mol)

- Structural Contrast: The beta-configuration at the anomeric carbon and the glucose moiety (vs. mannose) result in distinct biological interactions.

- Functional Role: Acts as an inhibitor of cytochrome P450 enzymes, impacting xenobiotic metabolism .

- Applications: Less relevant to carbohydrate-protein interaction studies compared to its alpha-D-mannopyranoside counterpart .

2-Naphthyl beta-D-mannopyranoside

- Molecular Formula : C₁₆H₁₈O₆ (MW 306.31 g/mol)

- Key Differences :

Methyl 2,3,4-tri-O-acyl-α-D-mannopyranoside Derivatives

- Examples: Methyl 2,3,4-tri-O-octanoyl-6-O-p-toluoyl-α-D-mannopyranoside (C₃₄H₅₀O₁₀, MW 642.8 g/mol) .

- Structural Features: Long acyl chains (e.g., octanoyl, nonanoyl) enhance lipophilicity and antimicrobial activity.

- Applications : Demonstrated antimicrobial and anticancer properties in vitro, with potency correlating to acyl chain length .

4-Aminophenyl alpha-D-mannopyranoside

- Molecular Formula: C₁₂H₁₇NO₆ (MW 271.27 g/mol)

- Functional Role: The 4-aminophenyl group enables conjugation with fluorescent tags or biotin, facilitating glycan array studies.

- Applications : Used to probe glycosylation pathways in immune response modulation .

Comparative Data Table

Research Findings and Functional Insights

- Substituent Effects: Acyl chains (e.g., octanoyl) in methyl mannopyranosides enhance membrane permeability, improving antimicrobial efficacy against Gram-positive bacteria . Naphthyl positional isomers (1- vs. 2-) show divergent binding to lectins; 1-naphthyl derivatives exhibit higher affinity for concanavalin A .

- Enzymatic Specificity: Methyl alpha-D-mannopyranoside binds concanavalin A at a site distinct from iodinated analogs, as shown by X-ray crystallography . this compound’s bulkier aromatic group may sterically hinder interactions with smaller binding pockets compared to phenyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。